{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol
Description
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol is a fluorinated pyrazole derivative featuring a hydroxymethyl (-CH2OH) group attached to a benzene ring, which is further substituted with a 1-methyl-3-(trifluoromethyl)pyrazole moiety. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis due to its versatile reactivity and the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and bioavailability . Its structure is closely related to other pyrazole-based derivatives, such as benzoic acids, benzaldehydes, and benzylamines, which are widely utilized in drug discovery and material science .
Properties
IUPAC Name |
[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-6,18H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMRFDCLSUXVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640364 | |
| Record name | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-29-3 | |
| Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892502-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00640364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Synthesis from Pyrazole Derivatives
This method involves the reaction of a substituted pyrazole with a phenol derivative in the presence of a suitable catalyst. The steps are as follows:
Reagents :
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- Phenol or substituted phenols
- Acid catalyst (e.g., sulfuric acid or trifluoroacetic acid)
-
- Mix the pyrazole derivative with the phenolic compound in an organic solvent.
- Add the acid catalyst and heat the mixture at a controlled temperature (typically between 50°C to 140°C).
- Stir for several hours until the reaction is complete.
- Cool the mixture and extract the product using standard organic extraction techniques.
Yield : Typically yields range from 70% to 90%, depending on reaction conditions.
Method B: Sequential Synthesis via Intermediate Formation
This method employs an intermediate compound, such as an alkyl halide, which undergoes nucleophilic substitution with a pyrazole derivative.
Reagents :
- Alkyl halide (e.g., benzyl chloride)
- Methyl hydrazine
- Base (e.g., sodium hydroxide)
-
- React methyl hydrazine with the alkyl halide in an aqueous medium.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the intermediate product and purify it.
- React this intermediate with trifluoroacetic acid to yield {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol.
Yield : This method can achieve yields of up to 85%.
Method C: One-Pot Synthesis
A more efficient approach involves a one-pot synthesis where all reactants are combined simultaneously.
Reagents :
- Methyl hydrazine
- Trifluoroacetophenone
- Base (e.g., potassium carbonate)
-
- Combine all reagents in a flask with an appropriate solvent (e.g., ethanol).
- Heat under reflux while stirring continuously.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once completed, cool and filter the mixture to isolate the product.
Yield : Yields can reach over 90%, making this method highly attractive for industrial applications.
The preparation methods discussed have been evaluated based on their efficiency, yield, and practicality for laboratory and industrial settings.
| Method | Yield (%) | Reaction Time | Notes |
|---|---|---|---|
| Direct Synthesis | 70 - 90 | Several hours | Requires careful control of conditions |
| Sequential Synthesis | Up to 85 | Varies | Involves isolation of intermediates |
| One-Pot Synthesis | Over 90 | Shorter duration | High efficiency, suitable for scaling up |
The synthesis of this compound can be achieved through several methods, each with its advantages and challenges. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements in research or industry.
Chemical Reactions Analysis
Types of Reactions
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.
Scientific Research Applications
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: Used in the development of materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, physicochemical properties, and applications of {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol with analogous compounds:
Key Differences and Implications
Reactivity: The hydroxymethyl group in this compound enables facile oxidation to carboxylic acids (e.g., ) or conversion to esters/ureas (e.g., ). In contrast, the benzylamine derivative () offers nucleophilic amine groups for coupling reactions.
Biological Activity :
- Urea derivatives synthesized from the hydroxymethyl compound (e.g., 1-(4-fluorophenyl)-3-(4-(2-(hydroxymethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)urea) show kinase inhibition and antimalarial activity .
- The benzoic acid derivative () may act as a chelator or enzyme inhibitor due to its carboxylic acid group.
Synthetic Utility :
- The boronic acid precursor () facilitates Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, a strategy used in and to synthesize complex pyrazole derivatives.
- Ethyl acetate derivatives () are optimized for scalable manufacturing under ISO-certified conditions .
Commercial and Industrial Relevance
Biological Activity
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol, with the CAS number 892502-29-3, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's molecular formula is C12H11F3N2O, and it has a molecular weight of 256.228 g/mol . This article details the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological effects supported by recent research findings.
Synthesis and Structural Characteristics
The compound can be synthesized through various methods that involve the reaction of substituted pyrazoles with phenolic derivatives. The trifluoromethyl group is known to enhance biological activity by improving pharmacokinetic properties and increasing lipophilicity .
1. Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |
| 7h | MDA-MB-231 | 2.5 | Cell cycle arrest and apoptosis induction |
| 10c | HepG2 | 10.0 | Microtubule destabilization |
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies with other active compounds .
2. Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. Compounds in this class have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference Drug (Celecoxib) |
|---|---|---|---|
| 150a | 62% | 71% | 22% |
| 150c | >70% | >80% |
The selectivity index of these compounds indicates their potential as safer alternatives to traditional NSAIDs, with some derivatives showing superior efficacy compared to celecoxib .
Case Studies
Several studies highlight the therapeutic potential of pyrazole derivatives:
- Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, demonstrating significant apoptotic effects at low concentrations (IC50 values around 1 μM). The compounds were found to enhance caspase-3 activity significantly, indicating a robust mechanism for inducing cell death in cancerous cells .
- Inflammation Model : In an animal model of inflammation, a derivative similar to this compound showed a marked reduction in edema and pain response compared to controls, suggesting its utility in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction conditions for synthesizing {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol?
- Methodology : The compound is synthesized via nucleophilic addition or coupling reactions. For example, in , the precursor [2-(5-amino-1-methyl-3-(trifluoromethyl)pyrazol-4-yl)phenyl]methanol reacts with 1-fluoro-4-isocyanatobenzene in THF at room temperature. Reaction progress is monitored via TLC, and purification involves column chromatography. Key parameters include solvent choice (THF, 1,4-dioxane), temperature control (0°C to 90°C), and stoichiometric ratios .
- Validation : Purity is confirmed by H NMR (e.g., δ 3.67 ppm for methyl groups) and LC-MS .
Q. How is the structural integrity of this compound validated in academic research?
- Methodology :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX or WinGX/ORTEP software resolves bond lengths, angles, and stereochemistry. highlights SHELXL for refinement of small-molecule structures .
- Spectroscopy : H/C NMR and HRMS (e.g., HRMS m/z 405.1555 for derivatives in ) confirm molecular weight and functional groups .
Q. What are the recommended purity standards and analytical methods for this compound?
- Methodology :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% per CAS data in ) .
- KF Titration : Determines residual solvent/water content .
Advanced Research Questions
Q. How does the compound’s structure influence its role as an intermediate in enzyme inhibitors (e.g., Plasmodium falciparum Prolyl-tRNA synthetase)?
- Methodology : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with enzyme pockets. In , the methanol group enables derivatization into urea-based inhibitors via isocyanate coupling. SAR studies compare inhibitory IC values of derivatives .
- Contradictions : While reports antiplasmodial activity, shows similar pyrazole derivatives targeting Factor Xa, suggesting structural versatility but potential off-target effects .
Q. What challenges arise in resolving its crystal structure, and how are they addressed?
- Challenges : Anisotropic displacement (thermal motion) of the trifluoromethyl group complicates electron density maps.
- Solutions : High-resolution data (<1.0 Å) and SHELXL refinement with TWIN/BASF commands for twinned crystals ( ). ORTEP visualizes anisotropic ellipsoids ( ) .
Q. How are computational methods applied to study its interactions in drug design?
- Methodology :
- Docking : Molecular docking (AutoDock Vina) predicts binding modes to target proteins (e.g., measles virus polymerase in ).
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
Q. What contradictions exist in reported biological activities of its derivatives?
- Example : reports pyrazole carboxamides as measles virus inhibitors, while uses analogous ligands in OLED materials. Such divergent applications highlight the need for rigorous target validation in biological assays vs. materials science .
Q. How can derivatives be designed for materials science applications (e.g., OLEDs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
